N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Description
N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as BFPET, is a chemical compound that has been widely used in scientific research. It is a potent and selective PET radioligand that binds to the dopamine D3 receptor in the brain. BFPET has been used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders.
Scientific Research Applications
Synthetic Applications
The compound N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, due to its structural complexity, may have relevance in synthetic chemistry, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. For example, similar structures have been synthesized for potential use in positron emission tomography (PET) imaging, as demonstrated by Katoch-Rouse and Horti (2003), who explored the feasibility of nucleophilic displacement reactions for the synthesis of radiolabeled compounds for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Bioactivity and Medicinal Chemistry
Compounds with a nicotinamide core structure, similar to the one , often display a wide range of biological activities. For instance, the synthesis and evaluation of nicotinamide derivatives have led to discoveries in antiprotozoal activity, as shown by Ismail et al. (2003) in their study on furamidine analogues, which were found to exhibit significant activity against Trypanosoma and Plasmodium species (Ismail et al., 2003). Similarly, Ross (1967) reported on the antineoplastic activities of 6-substituted nicotinamides, indicating the potential therapeutic applications of such compounds in treating cancer (Ross, 1967).
Material Science and Corrosion Inhibition
In the realm of material science, nicotinamide derivatives have been investigated for their corrosion inhibition properties, which could be of interest when considering the broader applications of this compound. Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid, highlighting the potential industrial applications of such compounds in protecting materials from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3/c19-15-9-14(20)2-3-16(15)22-18(23)13-1-4-17(21-10-13)25-11-12-5-7-24-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJLAVUPLAXYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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